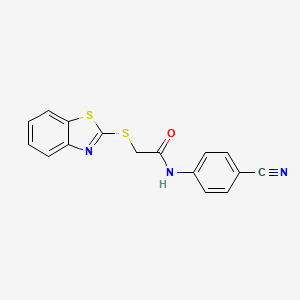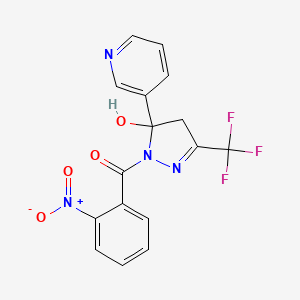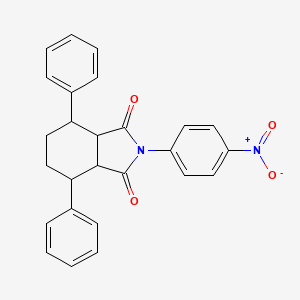![molecular formula C15H15N B15013099 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system with two methyl groups at the 2-position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline typically involves the cyclocondensation of appropriate carbinols with hydrogen cyanide (HCN). One common method includes the reaction of this compound with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . This acid can then be converted into its acid chloride, which readily forms esters with alcohols and phenols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups and the nitrogen atom.
Common Reagents and Conditions:
Malonic Acid: Used in the synthesis of acetic acid derivatives.
Thioglycolic Acid: Reacts with the compound to form thioacetic acid derivatives.
Iodomethylation: Activates the compound for further reactions with 1,3-indanedione.
Major Products:
Esters: Formed from the reaction of the acid chloride with alcohols and phenols.
Thioacetic Acid Derivatives: Formed from the reaction with thioglycolic acid.
Diketones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline has been studied for its potential biological activities, including antifungal and antimicrobial properties . It is of interest in medicinal chemistry for the development of new therapeutic agents. Additionally, its derivatives are explored for their potential use in various industrial applications, such as the synthesis of biologically active compounds and materials science.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its interaction with biological targets, leading to its antifungal and antimicrobial effects. The compound’s structure allows it to interact with specific enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .
Comparación Con Compuestos Similares
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline: Displays properties of an enamine and reacts with various nucleophiles.
2,2-Dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid: A derivative formed from the reaction with malonic acid.
Uniqueness: 2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline is unique due to its specific structural features and the range of reactions it can undergo. Its potential biological activities and applications in medicinal chemistry further distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C15H15N/c1-15(2)9-14-12(10-16-15)8-7-11-5-3-4-6-13(11)14/h3-8,10H,9H2,1-2H3 |
Clave InChI |
RTOLSIPCOCJZSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC3=CC=CC=C23)C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)

![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)

![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)

![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
